molecular formula C11H7FO2 B3151406 3-Fluoro-2-naphthoic acid CAS No. 712-70-9

3-Fluoro-2-naphthoic acid

Cat. No.: B3151406
CAS No.: 712-70-9
M. Wt: 190.17 g/mol
InChI Key: VDXLBIXGGFGMRQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-naphthoic acid is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLBIXGGFGMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-70-9
Record name 3-fluoronaphthalene-2-carboxylic acid
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Synthetic Methodologies for 3 Fluoro 2 Naphthoic Acid

Directed Metalation Strategies for Naphthalene (B1677914) Systems

Regioselective Deprotonation and Subsequent Carboxylation

The regioselectivity of deprotonation in naphthalene systems is influenced by the position of the directing group. For 2-substituted naphthalenes, metalation can occur at either the 1- or 3-position. researchgate.netthieme-connect.com In the context of synthesizing 3-fluoro-2-naphthoic acid, a key precursor would be 2-fluoronaphthalene (B33398). Metalation of 2-fluoronaphthalene followed by carboxylation can, in principle, yield a mixture of 2-fluoro-1-naphthoic acid and the desired this compound. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions. researchgate.net

For instance, the metalation of 2-fluoronaphthalene with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by quenching with an electrophile, leads to functionalization adjacent to the fluoro group. researchgate.net However, achieving high regioselectivity for the 3-position often requires careful selection of the base and reaction conditions. researchgate.netthieme-connect.com

Influence of Organometallic Reagents and Additives on Metalation Regiochemistry

The choice of the organometallic reagent and the presence of additives are critical in controlling the regiochemistry of naphthalene metalation. researchgate.netthieme-connect.com For 2-substituted naphthalenes, the use of different organolithium reagents or the addition of superbases can dramatically alter the site of deprotonation. researchgate.netthieme-connect.com

For example, the metalation of 2-fluoronaphthalene with n-butyllithium can result in a mixture of 1- and 3-lithiated species. researchgate.net However, the use of bulkier bases or the inclusion of additives that can coordinate to the lithium cation can favor deprotonation at the less sterically hindered 3-position. researchgate.netthieme-connect.com Specifically, while some reagents might lead to a mixture, the use of sec-butyllithium (B1581126) with 2-(trifluoromethoxy)naphthalene directs the reaction exclusively to the 3-position. researchgate.netthieme-connect.com The steric hindrance from the peri hydrogen at the 8-position can disfavor metalation at the 1-position. researchgate.netthieme-connect.com

Reagent/Substrate CombinationPredominant Metalation PositionReference
2-Fluoronaphthalene with n-butyllithiumMixture of 1- and 3-positions researchgate.net
2-(Trifluoromethoxy)naphthalene with sec-butyllithium3-position researchgate.netthieme-connect.com
2-Methoxynaphthalene with superbasic reagents3-position researchgate.netthieme-connect.com

Fluorination Reactions in Naphthoic Acid Synthesis

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org In the synthesis of fluorinated naphthoic acids, this can be achieved by reacting a suitable naphthoic acid derivative with a fluorinating agent. One common method involves the treatment of 2-naphthoic acid with an electrophilic fluorinating reagent like Selectfluor.

Another approach involves the generation of a lithiated naphthalene species, which then reacts with an electrophilic fluorine source. nih.govacs.org For example, a bromo-substituted naphthalene can undergo halogen-metal exchange to form a lithio-intermediate, which is then quenched with a fluorinating agent. acs.org

Electrophilic Fluorinating AgentDescriptionReference
SelectfluorA commercially available, stable, and safe electrophilic fluorinating agent.
N-Fluorobenzenesulfonimide (NFSI)Another common N-F type electrophilic fluorinating reagent. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) in Fluoro-Naphthoic Acid Formation

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce a fluorine atom by displacing a suitable leaving group on the naphthalene ring with a fluoride (B91410) source. researchgate.netacs.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. osti.gov

A notable method involves the displacement of an ortho-fluoro or methoxy (B1213986) group in unprotected naphthoic acids using organolithium or Grignard reagents. researchgate.netacs.org While this specific example focuses on replacing a fluoro group, the reverse reaction, displacing a different leaving group with fluoride, is a plausible synthetic route. For instance, a nitro group can be displaced by fluoride in some systems. nih.gov The synthesis of this compound could potentially be achieved from a precursor like 3-nitro-2-naphthoic acid through an SNAr reaction with a fluoride salt.

Deoxyfluorination of Carboxylic Acids to Acyl Fluorides as Intermediates

A powerful and modern approach to synthesizing fluorinated compounds involves the conversion of carboxylic acids into acyl fluorides, which are versatile intermediates. researchgate.netcas.cn Deoxyfluorination reagents can directly convert the carboxylic acid group of 2-naphthoic acid into an acyl fluoride. researchgate.net This transformation can be achieved using various reagents, such as those based on phosphine/fluoride systems or pyridinium (B92312) trifluoromethoxide salts. researchgate.netnih.gov

Once the acyl fluoride is formed, it can serve as a precursor for further transformations. While the direct conversion of the acyl fluoride back to a fluorinated carboxylic acid is not a direct route to this compound, the acyl fluoride can be used in various coupling reactions, and the fluorine atom can be introduced at a different stage of the synthesis. nih.govnih.gov More relevant to the synthesis of the target molecule, deoxyfluorination can be applied to a pre-fluorinated naphthoic acid to generate the corresponding acyl fluoride for subsequent reactions. nih.gov

Deoxyfluorination Reagent SystemDescriptionReference
PPh3/NBS/FluorideA system that generates an acyloxyphosphonium ion intermediate for deoxyfluorination. researchgate.net
CpFluorA bench-stable cyclopropenium-based fluorination reagent. cas.cn
PyOCF3An in situ generated pyridinium trifluoromethoxide salt. nih.gov

Precursor-Based Synthetic Routes

The synthesis of this compound is often achieved by chemically modifying precursor molecules that already contain the core naphthalene structure. These routes are advantageous as they can provide targeted access to the desired product through functional group interconversions.

Conversion from Other Halogenated Naphthalenes

A key strategy for synthesizing fluoronaphthoic acids involves the metalation of a fluorinated naphthalene precursor followed by carboxylation. When 2-fluoronaphthalene (B33398) is used as the starting material, its reaction with a strong base (metalation) followed by quenching with carbon dioxide results in a mixture of regioisomeric products. researchgate.net This reaction yields both 2-fluoro-1-naphthoic acid and the desired this compound. researchgate.net The ratio of these isomers is dependent on the specific metalating agent employed. For example, using a superbasic mixture of methyllithium (B1224462) and potassium tert-butoxide leads to a 7:3 ratio of the 1- and 3-metalated intermediates, which upon carboxylation, gives the corresponding carboxylic acids. researchgate.net

Modifications of 2-Naphthoic Acid Derivatives

The most direct and frequently cited method for preparing this compound involves the modification of a pre-existing 2-naphthoic acid derivative, specifically 3-amino-2-naphthoic acid. This process, a variation of the Balz-Schiemann reaction, proceeds via diazotization of the amino group. The 3-amino-2-naphthoic acid is treated with a nitrite (B80452) source in the presence of a fluoroborate source to form a diazonium fluoroborate intermediate. This intermediate is then decomposed, typically through heating, to introduce the fluorine substituent at the 3-position, followed by hydrolysis to yield this compound. While specific, this route has been reported with a modest yield of 20%.

Another approach involves the direct fluorination of a suitable 2-naphthoate (B1225688) ester. For instance, ethyl 4-hydroxy-7-bromo-2-naphthoate has been successfully fluorinated at the 3-position using N-fluoropyridinium triflate to produce ethyl 3-fluoro-4-hydroxy-7-bromo-2-naphthoate. sci-hub.se Subsequent hydrolysis of the ester group would furnish the corresponding carboxylic acid. This method demonstrates that direct C-H fluorination can be a viable strategy when the naphthalene ring is appropriately activated.

Starting MaterialReagentsProductReported YieldReference
3-Amino-2-naphthoic acid1. Diazotization 2. Decomposition of diazonium fluoroborate 3. KOH hydrolysisThis compound20%
Ethyl 4-hydroxy-7-bromo-2-naphthoateN-fluoropyridinium triflateEthyl 3-fluoro-4-hydroxy-7-bromo-2-naphthoateNot specified sci-hub.se

Stereochemical Control and Isomer Synthesis

Controlling the position of the fluorine atom on the naphthalene ring is a significant challenge in the synthesis of fluoronaphthoic acids. The electronic properties of the naphthalene system allow for the formation of multiple isomers, necessitating either highly regioselective reactions or effective separation techniques.

Access to Regioisomeric Mixtures and Their Separation

As previously mentioned, the metalation-carboxylation of 2-fluoronaphthalene is a prime example of a reaction that produces a regioisomeric mixture. researchgate.net The reaction affords both 2-fluoro-1-naphthoic acid and this compound. researchgate.net The isolation of the desired this compound from such a mixture requires purification techniques like fractional crystallization. researchgate.net The monitoring of the isomer ratio is typically performed by gas chromatography after converting the carboxylic acids into their more volatile methyl esters using reagents like diazomethane. researchgate.net

PrecursorMethodProductsSeparation MethodReference
2-FluoronaphthaleneMetalation followed by carboxylation2-Fluoro-1-naphthoic acid and this compoundFractional crystallization researchgate.net

Targeted Synthesis of Specific Fluorinated Naphthoic Acid Isomers

In contrast to methods that yield mixtures, the synthesis starting from 3-amino-2-naphthoic acid is a targeted approach to specifically obtain the this compound isomer. By starting with a precursor where the position for functionalization is already defined by the amino group at C-3, the Balz-Schiemann reaction ensures that the fluorine atom is introduced exclusively at that position, avoiding the formation of other regioisomers.

Similarly, other targeted syntheses for different fluoronaphthoic acid isomers have been developed. For example, 5-fluoro-1-naphthalenecarboxylic acid was obtained from the corresponding 5-bromo compound via electrophilic fluorination of a lithio-intermediate. acs.org This highlights the general principle of using a pre-functionalized precursor (like a bromo-naphthalene) to direct the introduction of the fluorine atom to a specific location.

Catalytic Approaches in Naphthoic Acid Synthesis

While specific catalytic syntheses for this compound are not widely documented, general catalytic methods for preparing naphthoic acids exist and represent a promising area for future development. Palladium-catalyzed reactions, for instance, are widely used in organic synthesis for C-H functionalization and cross-coupling reactions. lookchem.com A palladium-catalyzed intramolecular arylation and defluorinative aromatization strategy has been reported for the synthesis of polysubstituted 2-naphthols, demonstrating the utility of palladium in constructing the naphthalene core. lookchem.com

Additionally, other metal catalysts have been explored for the synthesis of substituted naphthoic acids. A one-pot method using a mixed catalyst system of bismuth(III) nitrate (B79036) (Bi(NO₃)₃) and concentrated sulfuric acid (H₂SO₄) has been reported for synthesizing various substituted naphthoic acids under solvent-free conditions. researchgate.net Such methods are presented as simpler and higher-yielding alternatives to traditional multi-step routes like those proceeding via tetralone intermediates. researchgate.net Although not specifically applied to this compound, these catalytic approaches could potentially be adapted for its synthesis.

Catalyst SystemReaction TypeSubstratesRelevanceReference
Palladium Acetate/TriphenylphosphineIntramolecular Arylation/Aromatizationortho-bromobenzyl-substituted α-fluoroketonesSynthesis of substituted 2-naphthol (B1666908) core lookchem.com
Bismuth(III) Nitrate / Sulfuric AcidOne-pot synthesisBenzene (B151609) derivatives, 2-furoic acidGeneral synthesis of substituted naphthoic acids researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Naphthoic Acid Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including carboxylic acids. These methods offer a direct and often highly efficient means of introducing a carboxyl group onto an aromatic scaffold.

One potential palladium-catalyzed route to this compound involves the carboxylation of a suitable 3-fluoro-2-halonaphthalene precursor. Although a specific example for this exact transformation is not extensively detailed in the literature, the general principle is well-established for a wide range of aryl halides. nih.govacs.org The reaction typically employs carbon monoxide or a formic acid equivalent as the carboxyl source in the presence of a palladium catalyst and a suitable ligand.

Another advanced approach is the direct palladium-catalyzed C-H carboxylation. acs.org This method avoids the pre-functionalization of the starting material (i.e., halogenation), thus offering a more atom-economical and streamlined synthetic process. In the context of synthesizing this compound, this would involve the direct carboxylation of 3-fluoronaphthalene at the 2-position. The regioselectivity of such a reaction would be a critical factor, governed by the electronic and steric environment of the C-H bonds in the 3-fluoronaphthalene substrate. Research on the direct carboxylation of benzoic and phenylacetic acid derivatives has demonstrated the feasibility of this approach for related aromatic systems. acs.org

A general representation of a palladium-catalyzed carboxylation of an aryl halide is shown in the scheme below:

Scheme 1: General Palladium-Catalyzed Carboxylation of an Aryl Halide

Generated code

Where Ar-X is the aryl halide (e.g., 3-fluoro-2-bromonaphthalene), CO is carbon monoxide, and Nu-H is a nucleophile (e.g., water).

The table below summarizes typical conditions for palladium-catalyzed carboxylation reactions that could be adapted for the synthesis of this compound.

Catalyst SystemCO SourceSubstrate TypeGeneral ConditionsReference
Pd(OAc)₂ / XantphosHCOOH / DCCVinyl IodidesEt₃N, DMF, 100 °C, 20 h acs.org
Pd(OAc)₂ / LigandCO₂Aryl HalidesBase, Dioxane, 80 °C, 10 bar nih.gov
Pd(TFA)₂COAromatic AcidsCF₃CO₂Ag, CH₃CN, 150 °C rsc.org

These methodologies, while not explicitly documented for this compound, provide a strong foundation for the development of a successful synthetic protocol. The choice of catalyst, ligand, and reaction conditions would require careful optimization to achieve high yield and regioselectivity.

Intramolecular Cyclization and Aromatization Strategies

A versatile and well-documented approach for the synthesis of various substituted naphthoic acids, including fluorinated derivatives, involves the construction of the naphthalene ring system through an intramolecular cyclization followed by an aromatization step. researchgate.netacs.orgresearchgate.net This strategy is particularly useful for controlling the substitution pattern on the final naphthalene core.

A general route that can be adapted for the synthesis of this compound starts from a suitably substituted fluorinated phenylacetic acid. acs.orgresearchgate.net The key steps of this synthetic sequence are:

Elaboration of a fluorinated phenylacetic acid: The starting fluorinated phenylacetic acid is elaborated into a 2-(fluoroaryl)glutaric acid derivative with differential ester groups. This intermediate contains the necessary carbon framework for the subsequent cyclization.

Selective Hydrolysis: One of the ester groups in the glutaric acid derivative is selectively hydrolyzed to a mono-acid. This step is crucial for directing the subsequent intramolecular cyclization.

Intramolecular Friedel-Crafts Cyclization: The resulting mono-acid undergoes an intramolecular Friedel-Crafts cyclization in the presence of a strong acid, such as polyphosphoric acid (PPA), to form a tetralone intermediate. researchgate.net

Aromatization: The tetralone intermediate is then aromatized to furnish the final naphthoic acid structure. This can be achieved through various methods, including dehydrogenation.

This multi-step approach allows for the regioselective synthesis of specific isomers that might be difficult to obtain through direct substitution on a pre-formed naphthalene ring.

The following table outlines the key transformations in this synthetic strategy.

StepReaction TypeReagents/ConditionsIntermediate/ProductReference
1ElaborationVarious2-(fluoroaryl)glutaric acid ester acs.orgresearchgate.net
2Selective HydrolysisBase or Acid2-(fluoroaryl)glutaric acid monoester acs.orgresearchgate.net
3Intramolecular CyclizationPolyphosphoric Acid (PPA)Tetralone derivative researchgate.net
4AromatizationDehydrogenation conditionsNaphthoic acid derivative researchgate.netacs.orgresearchgate.net

While the cited literature primarily focuses on the synthesis of fluoro-1-naphthalenecarboxylic acids, the fundamental principles of this intramolecular cyclization and aromatization strategy are directly applicable to the synthesis of this compound by selecting the appropriate starting materials. For instance, starting with (4-fluorophenyl)acetic acid would lead to a precursor amenable to cyclization to form the desired this compound skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, a combination of ¹H, ¹⁹F, and two-dimensional NMR techniques provides a complete picture of its structure.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted naphthalene.

The proton on the carbon adjacent to the fluorine atom (H-4) and the proton on the carbon adjacent to the carboxylic acid group (H-1) are expected to be the most deshielded. A reported ¹H NMR spectrum of a compound identified as this compound showed a doublet at δ = 8.66 ppm, which can be tentatively assigned to the H-1 proton, deshielded by the adjacent carboxylic acid group and experiencing through-space interaction with the peri-proton at the 8-position. The remaining aromatic protons would appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.5 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-18.5 - 8.7d~8.0 (³JHH)
H-47.8 - 8.0d~8.5 (³JHH)
H-57.5 - 7.7m
H-67.5 - 7.7m
H-77.9 - 8.1m
H-87.9 - 8.1m
-COOH> 10br s

Note: The predicted values are based on general principles and data from similar naphthalene derivatives. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. ucsb.edu For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal is indicative of its electronic environment. For aromatic fluorides (Ar-F), the chemical shift typically falls within the range of +80 to +170 ppm relative to a standard reference such as CFCl₃. ucsb.edu The precise chemical shift will be influenced by the electronic effects of the carboxylic acid group and the naphthalene ring system.

Furthermore, the fluorine atom will couple with adjacent protons, leading to splitting of the ¹⁹F signal. The coupling between the fluorine at C-3 and the proton at C-4 (³JHF) is expected to be the most significant, resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum. Long-range couplings to other protons may also be observable, providing additional structural information.

Two-Dimensional NMR Techniques for Structural Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals in molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity of the naphthalene ring system. For instance, a cross-peak between the H-1 and H-8 signals (a five-bond, through-space peri-interaction) might be observed, confirming their proximity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment maps long-range (typically 2-4 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the context of this compound, HMBC would show correlations from the carboxylic acid proton to the C-2 and C-3 carbons, and from the aromatic protons to various carbons within the naphthalene rings, thereby confirming the substitution pattern. For example, a correlation between the fluorine-bearing carbon (C-3) and the H-1 and H-4 protons would definitively establish the location of the fluorine atom.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and offer valuable information about functional groups and molecular conformation.

Analysis of Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the carboxylic acid group and the fluorinated naphthalene ring.

Carboxylic Acid Group: The most prominent feature will be the C=O stretching vibration of the carboxylic acid, which typically appears as a strong band in the IR spectrum between 1680 and 1710 cm⁻¹. The O-H stretching vibration of the carboxylic acid is also characteristic, appearing as a very broad band in the region of 2500-3300 cm⁻¹. The in-plane O-H bend is expected around 1400-1440 cm⁻¹, and the C-O stretch around 1210-1320 cm⁻¹.

Naphthalene Ring: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1450-1650 cm⁻¹ region.

C-F Bond: The C-F stretching vibration is a key diagnostic band. For aryl fluorides, this vibration typically appears as a strong band in the IR spectrum in the range of 1100-1300 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (Carboxylic Acid)2500 - 3300Broad, StrongWeak
Aromatic C-H stretch3000 - 3100MediumStrong
C=O stretch (Carboxylic Acid)1680 - 1710StrongMedium
Aromatic C=C stretch1450 - 1650Medium-StrongStrong
O-H bend (in-plane)1400 - 1440MediumWeak
C-O stretch1210 - 1320StrongMedium
C-F stretch1100 - 1300StrongWeak

Note: These are general ranges and the exact positions can be influenced by intermolecular interactions in the solid state.

Application in Conformational Studies

Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of molecules. In the case of this compound, the orientation of the carboxylic acid group relative to the naphthalene ring can be investigated. Different conformers may exhibit subtle but measurable differences in their vibrational spectra. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. For instance, the frequency of the C=O stretching vibration can be sensitive to hydrogen bonding interactions, which in turn depend on the molecular conformation and packing in the crystal lattice. While specific conformational studies on this compound are not widely reported, the principles of such analyses are well-established for related aromatic carboxylic acids.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 3-Fluoro-2-naphthoic acid, DFT calculations are instrumental in predicting its geometric and electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

Geometrical Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, a process that seeks the lowest energy arrangement of atoms in a molecule. mdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. researchgate.net

Conformational analysis is particularly important for understanding the orientation of the carboxylic acid group (-COOH) relative to the naphthalene (B1677914) ring. The rotation around the C-C single bond connecting the carboxyl group to the ring can lead to different conformers, such as cis and trans planar arrangements, which may have different energies and properties. ajpchem.org The presence of the fluorine atom at the C3 position can influence the rotational barrier and the stability of these conformers through steric and electronic effects. The optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Lengths C(2)-C(carboxyl) 1.49 Å
C(carboxyl)=O 1.22 Å
C(carboxyl)-OH 1.35 Å
O-H 0.97 Å
C(3)-F 1.36 Å
Bond Angles C(1)-C(2)-C(carboxyl) 121.5°
C(3)-C(2)-C(carboxyl) 118.5°
O=C-OH 123.0°
Dihedral Angle C(1)-C(2)-C(carboxyl)=O ~0° or ~180°

Note: These are representative values based on DFT calculations of similar aromatic carboxylic acids.

Electronic Structure Analysis: HOMO-LUMO Gap, Ionization Potential, Electron Affinity

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for assessing the kinetic stability of a molecule. semanticscholar.org A large gap implies high stability and low reactivity, as more energy is required for electronic excitation. Conversely, a small gap suggests the molecule is more reactive. semanticscholar.orgresearchgate.net

From the energies of the frontier orbitals, other important electronic properties can be estimated using Koopmans' theorem:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO. semanticscholar.orgajchem-a.com

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO. semanticscholar.orgajchem-a.com

These parameters are fundamental in predicting how the molecule will behave in charge-transfer interactions.

Table 2: Calculated Electronic Properties of this compound

Property Symbol Formula Predicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -8.35
Lowest Unoccupied Molecular Orbital Energy ELUMO - -1.95
HOMO-LUMO Energy Gap ΔE ELUMO - EHOMO 6.40
Ionization Potential IP -EHOMO 8.35
Electron Affinity EA -ELUMO 1.95

Note: Values are hypothetical, based on typical results for similar aromatic compounds.

Charge Distribution and Dipole Moment Determination

The introduction of a fluorine atom and a carboxylic acid group to the naphthalene scaffold creates an uneven distribution of electron density. DFT calculations can map this charge distribution, often visualized using molecular electrostatic potential (MEP) surfaces or quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 3: Predicted Charge Distribution and Dipole Moment for this compound

Parameter Atom/Component Predicted Value
Atomic Charges (Mulliken) Fluorine (F) -0.25 e
Carbonyl Oxygen (O=C) -0.45 e
Hydroxyl Oxygen (O-H) -0.50 e
Hydroxyl Hydrogen (H-O) +0.35 e
Dipole Moment µtotal 2.5 - 3.5 D

Note: Values are illustrative and represent typical charge distributions and dipole moments for fluorinated aromatic acids.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov

These calculated frequencies often show systematic deviations from experimental values due to the approximations inherent in the theoretical model and the neglect of anharmonicity. nasa.gov Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. science.gov This correlation allows for the confident assignment of specific bands in the experimental FT-IR and FT-Raman spectra to particular molecular vibrations, such as the characteristic C=O and O-H stretches of the carboxylic acid group and the C-F stretch. nih.govresearchgate.net

Table 4: Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational Mode Description Predicted Scaled Wavenumber (cm-1)
ν(O-H) Hydroxyl group stretching ~3500 (monomer), ~3000 (dimer)
ν(C=O) Carbonyl group stretching ~1720
ν(C-O) Carboxyl C-O stretching ~1420
ν(C-F) Carbon-Fluorine stretching ~1250

Note: Wavenumbers are approximate and based on DFT calculations for related molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that aim to correlate the chemical structure of compounds with their properties or activities. nih.gov While often used for biological endpoints, QSAR can also be applied to understand and predict chemical reactivity and interactions, using descriptors derived from computational chemistry. mdpi.comdntb.gov.ua

Correlation of Computed Properties with Chemical Reactivity

The physicochemical properties and quantum chemical parameters calculated via DFT serve as valuable descriptors in QSAR studies of chemical reactivity. ajpchem.org By establishing a statistical relationship between these descriptors and observed reactivity patterns, predictive models can be developed.

For instance, the HOMO-LUMO gap is a direct indicator of chemical reactivity; a smaller gap often correlates with higher reactivity in electron transfer processes. ajchem-a.com Similarly, parameters like ionization potential, electron affinity, chemical hardness (η = (IP-EA)/2), and electrophilicity (ω) can be correlated with a molecule's tendency to participate in specific types of chemical reactions. ajpchem.orgajchem-a.com The charge distribution and dipole moment influence intermolecular forces and how the molecule interacts with other reagents and solvents. By correlating these computed descriptors, QSAR models can provide a quantitative framework for predicting the chemical behavior of this compound.

Table 5: Correlation of Computed Descriptors with Chemical Reactivity

Computed Property (Descriptor) Related Chemical Reactivity Aspect
Low HOMO-LUMO Gap (ΔE) Higher general chemical reactivity, lower kinetic stability. semanticscholar.orgresearchgate.net
Low Ionization Potential (IP) Increased susceptibility to electrophilic attack; better electron donor.
High Electron Affinity (EA) Increased susceptibility to nucleophilic attack; better electron acceptor.
High Dipole Moment (µ) Stronger polar and dipole-dipole interactions.

| Local Atomic Charges | Indicates specific sites for electrophilic or nucleophilic attack. |

Substituent Effects on Molecular Descriptors

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding how substituents influence the electronic structure and reactivity of aromatic compounds like naphthoic acid. sciencepublishinggroup.comsciencepublishinggroup.com The introduction of a fluorine atom at the 3-position of 2-naphthoic acid alters its physicochemical properties, which can be quantified through various molecular descriptors. These descriptors, including frontier molecular orbital energies (HOMO and LUMO), energy gap, hardness, and dipole moment, are essential for predicting the molecule's stability and chemical behavior. sciencepublishinggroup.comsciencepublishinggroup.com

Research on ortho-substituted naphthoic acids provides valuable insight into these effects. For instance, a DFT study using the B3LYP functional and 6-31G basis set calculated key molecular descriptors for several derivatives, including o-fluoro naphthoic acid. researchgate.net The fluorine substituent, being highly electronegative, significantly impacts the electronic distribution within the naphthalene ring system. masterorganicchemistry.com This influence modifies the molecule's reactivity, hydrophilicity, and potential for intermolecular interactions. sciencepublishinggroup.comresearchgate.net

The table below presents calculated molecular descriptors for o-fluoro naphthoic acid, which serves as a model for understanding the electronic impact of the fluorine substituent on the naphthoic acid scaffold. researchgate.net These values help in quantitatively assessing the substituent's effect on the molecule's electronic properties and reactivity. researchgate.netnih.gov

Molecular DescriptorValue for o-Fluoro naphthoic acid researchgate.netUnit
Total Energy-4.20E+05kcal/mol
Binding Energy-1.72E+02kcal/mol
HOMO Energy-11.4eV
LUMO Energy4.895eV
Dipole Moment-0.382Debye

Reaction Mechanism Modeling

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, and computational modeling is instrumental in elucidating its mechanistic pathways. wikipedia.orgnih.gov For substrates like this compound, the SNAr reaction involves the displacement of the fluoride (B91410) ion by a nucleophile. Aromatic rings are typically nucleophilic, but electron-withdrawing substituents, such as the fluorine atom and the carboxylic acid group, can render the ring sufficiently electrophilic to undergo nucleophilic attack. masterorganicchemistry.comwikipedia.org

Theoretical studies have investigated two primary pathways for SNAr reactions: a stepwise mechanism and a concerted mechanism. nih.gov

Stepwise (Addition-Elimination) Mechanism : This classic pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group departs, and aromaticity is restored. masterorganicchemistry.com This pathway is generally favored when strong electron-withdrawing groups are present to stabilize the intermediate. nih.gov

Concerted (cSNAr) Mechanism : In this pathway, the bond-forming (nucleophile addition) and bond-breaking (leaving group departure) processes occur in a single transition state, without the formation of a discrete intermediate. nih.govnih.gov Concerted mechanisms are often predicted for more electron-rich aromatic systems and for leaving groups other than fluoride. nih.gov

For fluorinated aromatics, the high electronegativity of fluorine activates the ring toward nucleophilic attack, making the initial addition the rate-determining step. masterorganicchemistry.com Computational studies on related systems, such as the reaction of unprotected ortho-fluoro naphthoic acids with organometallic reagents, suggest a mechanism that proceeds via an addition/elimination pathway. researchgate.net

Computational chemistry allows for the detailed analysis of transition states and the calculation of activation energy barriers, which are critical for determining reaction kinetics and mechanism. semanticscholar.org For the SNAr reaction of this compound, theoretical models can locate the transition state structures for both concerted and stepwise pathways.

In a concerted mechanism, a single transition state is identified, and its energy relative to the reactants defines the activation barrier. nih.gov For example, computational studies of a concerted SNAr hydrodehalogenation reaction calculated a single transition state with an energy barrier of 20.9 kcal mol−1. nih.gov For a stepwise reaction, two transition states are involved, one for the formation of the Meisenheimer intermediate and one for its decomposition. The stability of the putative intermediate is a key factor; for instance, nitro groups strongly stabilize such intermediates, whereas a good leaving group like chloride can destabilize it, potentially leading to borderline or concerted behavior. nih.gov

The energy barrier is influenced by the nature of the nucleophile, the substituents on the aromatic ring, and the leaving group. The carboxylic acid and fluorine substituents on this compound would be included in the computational model to accurately predict the transition state geometry and the associated energy barrier, thereby providing a quantitative prediction of the reaction rate. nih.gov

The choice of solvent can significantly influence the rate, mechanism, and selectivity of a chemical reaction. wikipedia.org Computational models can simulate these solvent effects, providing insights into reaction dynamics. Solvents can affect reaction rates by differentially stabilizing the reactants, products, or the transition state. wikipedia.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex, as is typical in SNAr reactions. wikipedia.org

For this compound, computational studies can model the reaction in different solvent environments using continuum solvation models or by including explicit solvent molecules. These models help predict how the dielectric constant and specific solute-solvent interactions (like hydrogen bonding) affect the energy profile of the reaction. wikipedia.orgdntb.gov.ua This is crucial for understanding how the solvent stabilizes the charged intermediate or transition state, thereby lowering the activation energy (ΔG‡) and increasing the reaction rate. wikipedia.org

Furthermore, solvent choice can impact regioselectivity in cases where multiple reaction sites are available. While the fluorine at the 3-position is the expected site of substitution, computational models incorporating solvent effects can confirm this preference and explore the potential for side reactions. The influence of the solvent is evident in the synthesis of coordination complexes, where using different solvents like methanol, DMF, or DMSO with a naphthoic acid-derived ligand resulted in the formation of structurally distinct manganese complexes. rsc.org

Intermolecular Interaction Studies

Intermolecular interactions are fundamental to determining the solid-state structure and macroscopic properties of molecular materials. For this compound, computational methods are employed to analyze the non-covalent forces that govern its self-assembly, primarily hydrogen bonding and π-π stacking. researchgate.net

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor (-OH) and acceptor (C=O). Computational analysis can predict the formation of strong intermolecular hydrogen bonds, which often lead to the creation of dimeric structures. nih.govmdpi.com In these dimers, two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds, forming a characteristic R22(8) ring motif. mdpi.com DFT calculations can determine the geometry and energy of these hydrogen bonds. nih.gov Studies on related molecules, such as 1-hydroxy-2-naphthoic acid, have shown how these robust synthons direct the formation of larger supramolecular architectures. mdpi.com

π-π Stacking: The extended aromatic system of the naphthalene core allows for significant π-π stacking interactions. researchgate.net These interactions, where aromatic rings stack face-to-face or in an offset manner, contribute significantly to crystal packing stability. benthamopenarchives.com Computational studies can quantify the energy of these interactions, which are influenced by electrostatic and dispersion forces. rsc.org The presence of the electronegative fluorine atom can modify the quadrupole moment of the aromatic ring, potentially leading to favorable aryl-perfluoroaryl type interactions between molecules. acs.org DFT calculations have been used to evaluate the interplay between π-stacking and other interactions, such as C-H···F and C-H···O bonds, which can link adjacent stacks and further stabilize the crystal lattice. rsc.org

Role of the Fluorine Atom in Intermolecular Interactions

Computational and theoretical investigations into the specific role of the fluorine atom in the intermolecular interactions of this compound are not extensively available in publicly accessible scientific literature. While general principles of fluorine's influence on molecular interactions are well-established, detailed computational studies, such as crystal structure prediction, interaction energy calculations, or Hirshfeld surface analysis, specifically for this compound, have not been prominently reported.

In the absence of direct computational data for this compound, the potential roles of its fluorine atom in mediating intermolecular forces can be inferred from studies on analogous fluorinated aromatic carboxylic acids. The introduction of a fluorine atom to an aromatic system like naphthoic acid can significantly modify its intermolecular interaction profile in several key ways:

Hydrogen Bonding: The primary and strongest intermolecular interaction for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. The presence of a fluorine atom, with its high electronegativity, can influence the acidity of the carboxylic proton through inductive effects. This alteration in acidity can subtly modulate the strength of the O-H···O hydrogen bonds in the dimer.

Halogen Bonding: While less common for fluorine, the potential for the fluorine atom to participate in halogen bonding (C-F···X, where X is a nucleophile) cannot be entirely discounted, although it is generally a much weaker interaction compared to that of heavier halogens.

π-Stacking Interactions: The fluorine substituent can alter the quadrupole moment of the naphthalene ring system. This modification influences the geometry and energy of π-π stacking interactions between adjacent aromatic rings. Perfluorination of aromatic rings is known to lead to favorable face-to-face π-stacking with non-fluorinated aromatic rings, but the effect of a single fluorine atom is more nuanced and would require specific computational analysis to determine its precise impact on the stacking arrangement of this compound.

To provide quantitative insight into these interactions for this compound, detailed computational studies would be required. Such studies would typically involve quantum chemical calculations to determine the optimized geometries of molecular dimers and larger clusters, followed by energy decomposition analysis to quantify the contribution of each type of interaction (electrostatic, dispersion, induction, and exchange-repulsion).

Table of Potential Intermolecular Interactions Involving the Fluorine Atom in this compound

Interaction TypeDonorAcceptorTypical Energy Range (kcal/mol)Notes
Weak Hydrogen BondC-H (aromatic/aliphatic)F-C0.5 - 1.5Contributes to crystal packing and conformational stability.
Halogen BondC-FNucleophile (e.g., O=C)< 0.5Generally very weak for fluorine; its significance would need to be confirmed by high-level calculations.
Modified π-π StackingNaphthalene Ring QuadrupoleNaphthalene Ring Quadrupole1 - 3The fluorine atom alters the electrostatic potential of the ring, influencing stacking geometry and energy.
Dipole-DipoleC-F bond dipoleC-F bond dipoleVariableDependent on the relative orientation of molecules in the crystal lattice.

The energy ranges provided are general estimates for these types of interactions and would require specific calculations for this compound for accurate determination.

Without experimental crystal structure data or dedicated computational studies for this compound, a more detailed and data-driven analysis of the fluorine atom's role in its intermolecular interactions remains speculative.

Reaction Mechanisms and Reactivity Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the naphthalene (B1677914) core of 3-fluoro-2-naphthoic acid is a key transformation. The fluorine atom, being a good leaving group, and its position ortho to the carboxyl group, significantly influence the course of these reactions.

Research has demonstrated that the substitution of an ortho-fluoro group in unprotected 1- and 2-naphthoic acids can be achieved in good to excellent yields using organolithium and Grignard reagents without a metal catalyst. researchgate.netacs.orgresearchgate.net This process allows for alkyl, vinyl, and aryl groups to displace the fluorine atom. researchgate.net The reaction is highly regioselective, with the nucleophile attacking the carbon atom bearing the fluorine (the ipso-position), a result of the directing effect of the adjacent carboxyl group. researchgate.netgrafiati.com

The scope of the reaction is broad, accommodating various organometallic reagents. researchgate.net Primary, secondary, and tertiary alkyllithium reagents, as well as various aryl Grignard reagents, have been used successfully. researchgate.net For instance, reagents like o-tolylmagnesium bromide and (4-methoxyphenyl)magnesium bromide smoothly displace the ortho-fluoro group to yield the corresponding substituted naphthoic acids. researchgate.net The efficiency of the reaction can, however, be diminished by steric hindrance from bulky organometallic reagents. researchgate.net

Table 1: Scope of Organometallic Reagents in SNAr Reactions with ortho-Fluoronaphthoic Acids

Organometallic Reagent Substrate Product Type Yield Reference
n-Butyllithium 1-Fluoro-2-naphthoic acid 1-Butyl-2-naphthoic acid Excellent researchgate.net
s-Butyllithium 1-Fluoro-2-naphthoic acid 1-sec-Butyl-2-naphthoic acid Excellent researchgate.net
Phenyllithium 1-Fluoro-2-naphthoic acid 1-Phenyl-2-naphthoic acid Good researchgate.net

This table presents a generalized summary based on findings for ortho-fluoronaphthoic acids. researchgate.net

Contrary to what might be expected, the presence of the unprotected carboxylic acid group is not detrimental; instead, it is crucial for the success of the SNAr reaction. researchgate.netacs.orgresearchgate.net The proposed mechanism involves an initial deprotonation of the carboxylic acid by the organometallic reagent to form a lithium or magnesium carboxylate. acs.orgresearchgate.net This carboxylate then acts as a directing group, pre-coordinating with the organometallic reagent. researchgate.netacs.org This intramolecular coordination brings the nucleophilic R-group of the reagent into close proximity to the C3 position, facilitating the subsequent addition-elimination sequence that displaces the fluoride (B91410) ion. researchgate.netacs.orgresearchgate.net

This ortho-carboxylate-driven mechanism effectively shields the carboxylate from nucleophilic attack by a second equivalent of the organometallic reagent (which would lead to ketone formation) and directs the substitution specifically to the ortho position. unblog.fr Theoretical studies using density functional theory (DFT) support this model, indicating that the transfer of the R-group from the magnesium atom of a Grignard reagent to the naphthalene ring is the rate-determining step, mediated by a complex involving the naphthoic acid and solvent molecules. rsc.org

Carboxylation and Decarboxylation Pathways

The formation and cleavage of the C-C bond involving the carboxyl group represent another important class of reactions for naphthoic acids.

The synthesis of the core 2-naphthoic acid structure often involves the carboxylation of a naphtholate, a reaction analogous to the Kolbe-Schmitt reaction. scirp.orgresearchgate.net The mechanism of carboxylation for sodium 2-naphthoxide has been investigated computationally. researchgate.net The regioselectivity of the CO₂ attack is highly dependent on the reaction conditions and the state of the naphtholate. scirp.org

Theoretical calculations show that for the "naked" 2-naphtholate anion, the Highest Occupied Molecular Orbital (HOMO) is localized on the C1 position of the naphthalene ring, making it the most nucleophilic site and favoring attack by CO₂ to form 2-hydroxy-1-naphthoic acid. scirp.org However, in the presence of an alkali metal cation like K⁺, the HOMO distribution is altered due to direct binding with the cation. scirp.org This can lead to the formation of a carbonate-like complex between the naphtholate and CO₂, with the reaction proceeding through the migration of the carbonate group to the naphthalene ring. scirp.org Under specific conditions, such as using excess K₂CO₃ in supercritical CO₂, the reaction can be directed to favor the formation of 2-hydroxy-6-naphthoic acid. scirp.org

Decarboxylative halogenation, also known as halodecarboxylation, is a method to replace a carboxylic acid group with a halogen atom. acs.orgnih.gov This process provides access to aryl halides that may be difficult to synthesize through direct electrophilic halogenation. acs.orgnih.gov The general mechanism involves the cleavage of the carbon-carbon bond between the naphthalene ring and the carboxyl group, with the liberation of carbon dioxide and the trapping of the resulting aryl intermediate by a halogen source. acs.orgnih.gov

Classic methods like the Hunsdiecker reaction (using silver salts and bromine) and its modifications have been applied to aromatic acids. acs.org However, for electron-rich substrates like naphthoic acid, these reactions can sometimes lead to undesired polybrominated products. acs.orgnih.gov

More recent developments have provided more controlled and versatile methods. A unified strategy using copper catalysis and a light source can achieve decarboxylative chlorination, bromination, iodination, and fluorination from the same carboxylic acid precursor. osti.gov The mechanism is proposed to involve an aryl radical intermediate generated via ligand-to-metal charge transfer (LMCT). This aryl radical can then be trapped through two divergent pathways: halogen atom transfer from a source like N-iodosuccinimide to yield aryl iodides, or capture by a copper complex followed by reductive elimination to generate aryl chlorides or fluorides. osti.gov

Table 2: Selected Methods for Decarboxylative Halogenation of Aromatic Carboxylic Acids

Reaction Type Reagents Intermediate Product Reference
Bromodecarboxylation Bu₄NBr₃–K₃PO₄ Aryl anion/radical Aryl bromide acs.org
Iododecarboxylation I₂–K₃PO₄ Aroylhypohalite Aryl iodide nih.gov

Electrophilic and Radical Reactions

While nucleophilic substitution is prominent for this compound due to the electron-withdrawing nature of its substituents, electrophilic and radical pathways are also relevant. The fluorine and carboxyl groups are deactivating and meta-directing for classical electrophilic aromatic substitution, making such reactions challenging and less common.

However, metalation reactions, which can be considered a form of electrophilic attack on a C-H bond by a metal, are well-documented. The regiochemistry of metalation on substituted naphthalenes is determined by a combination of electronic and steric factors. researchgate.net For 2-substituted naphthalenes, metalation can occur at either the C1 or C3 position. researchgate.net The presence of a peri-hydrogen at the C8 position can sterically hinder attack at the C1 position, often favoring reaction at C3. researchgate.net

Radical reactions offer alternative pathways for functionalization. As mentioned, modern decarboxylative halogenation methods proceed via aryl radical intermediates. osti.gov Other radical processes have also been developed for the introduction of fluorinated groups. For example, radical activation of organosilicon reagents can be used for the efficient transfer of trifluoroethanol units to various molecules, demonstrating the utility of radical pathways in organofluorine chemistry. nih.gov Furthermore, radical cascade reactions involving the addition of a difluoromethylene radical to an isocyanide followed by homolytic aromatic substitution have been used to construct complex heterocyclic systems. researchgate.net These examples highlight the potential for radical-mediated functionalization of aromatic systems like this compound.

Investigations into Electrophilic Attack on Fluorinated Naphthalene Systems

The reactivity of the naphthalene ring system in this compound towards electrophilic attack is governed by the electronic effects of its two substituents: the fluorine atom and the carboxylic acid group. The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic substitution. Conversely, fluorine also possesses a +M (mesomeric) effect due to its lone pairs of electrons, which can donate electron density to the ring, although this effect is generally weaker than its inductive withdrawal for halogens. The carboxylic acid group is a deactivating group due to its -I and -M effects, directing incoming electrophiles to the meta position relative to itself.

In the case of this compound, the fluorine is at the 3-position and the carboxylic acid is at the 2-position. The interplay of their directing effects determines the regioselectivity of electrophilic substitution. The fluorine atom at C3 would direct incoming electrophiles to the ortho (C4) and para (C1, relative to the fluorine being on a benzene (B151609) ring) positions. The carboxylic acid at C2 deactivates the ring and would direct to the meta positions (C4, C5, and C7).

Considering these effects in tandem, the C4 position is activated by the +M effect of the fluorine and is also a meta position to the deactivating carboxylic acid group, making it a likely site for electrophilic attack. The C1 position is another potential site, being para to the fluorine, but it is ortho to the deactivating carboxylic acid group, which may hinder attack.

Studies on related systems, such as the metalation of 2-fluoronaphthalene (B33398) followed by carboxylation, have shown that both the 1- and 3-positions can undergo electrophilic attack, leading to a mixture of 2-fluoro-1-naphthoic acid and this compound. researchgate.net This suggests that the positions ortho to the fluorine are indeed reactive. However, in this compound, the presence of the carboxylic acid group at C2 significantly alters the electronic landscape. Detailed experimental studies specifically on the electrophilic substitution reactions of this compound are limited in the currently available literature.

Radical Pathways in Derivatization

The derivatization of this compound can also potentially proceed through radical pathways. The carboxylic acid functionality can serve as a handle for generating radical species. For instance, through photocatalytic methods, fluoroalkyl carboxylic acids can be used to generate fluoroalkyl radicals for addition to alkenes. nih.gov This suggests that under appropriate conditions, the carboxyl group of this compound could be converted into a radical, which could then participate in various transformations.

Furthermore, the naphthalene ring itself can be subject to radical attack. The study of radical reactions on polyfluoroarenes indicates that radical σ-complexes can be formed. oaepublish.com While specific studies on the radical functionalization of this compound are not extensively documented, general principles of radical aromatic substitution suggest that the reaction would be less selective than electrophilic substitution and could lead to a mixture of products. The regioselectivity would be influenced by the stability of the resulting radical intermediates.

Functional Group Transformations

Conversion of Carboxylic Acid to Other Functional Groups (e.g., acyl fluorides, esters, amides)

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups, including acyl fluorides, esters, and amides. These transformations are crucial for the synthesis of derivatives with diverse applications.

Acyl Fluorides: Acyl fluorides are valuable synthetic intermediates due to their unique reactivity. They can be synthesized from carboxylic acids using various fluorinating agents. One common method involves the use of reagents like cyanuric fluoride or Deoxo-Fluor. researchgate.net A palladium-catalyzed intramolecular coupling of 2-arylbenzoyl fluorides has been shown to produce fluorenones, highlighting the synthetic utility of acyl fluorides derived from aromatic carboxylic acids. researchgate.net

Esters: Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters. More modern and milder methods, such as the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are also highly effective. nih.gov The synthesis of naphthoic acid esters has been reported in the context of creating fluorescently tagged materials. bldpharm.com

Amides: Amides of this compound can be prepared by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or acyl fluoride, followed by reaction with an amine. Direct coupling of the carboxylic acid with an amine using a peptide coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is also a common and efficient method. bldpharm.com The synthesis of 3-Fluoro-N-methyl-2-naphthamide and 3-Fluoro-2-naphthamide has been documented, indicating the feasibility of these transformations. cdnsciencepub.com

Table 1: Examples of Functional Group Transformations of Aromatic Carboxylic Acids

Starting Material Reagent(s) Product Reference(s)
Aromatic Carboxylic Acid Cyanuric fluoride Acyl fluoride researchgate.net
Aromatic Carboxylic Acid Alcohol, Acid catalyst Ester nih.gov
Aromatic Carboxylic Acid Alkyl halide, Base Ester baranlab.org
Aromatic Carboxylic Acid Alcohol, DCC, DMAP Ester nih.gov
Aromatic Carboxylic Acid SOCl₂, then Amine Amide researchgate.net
Aromatic Carboxylic Acid Amine, HBTU, DIPEA Amide bldpharm.com

Selective Derivatization at the Fluorine Position

Selective derivatization at the fluorine position of this compound involves the activation and substitution of the C-F bond. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. However, various methods for C-F bond activation have been developed, which could potentially be applied to this compound. ambeed.comacs.org

One approach involves nucleophilic aromatic substitution (SNAr). While the C-F bond is strong, the fluorine atom can act as a leaving group in the presence of a strong nucleophile, particularly if the aromatic ring is activated by electron-withdrawing groups. In this compound, the carboxylic acid group is electron-withdrawing, which could facilitate nucleophilic attack at the C3 position. Studies have shown that the fluoro group in unprotected ortho-fluoro benzoic and naphthoic acids can be displaced by organolithium and Grignard reagents. researchgate.netqub.ac.uk

Another strategy is transition-metal-catalyzed C-F bond activation. Various transition metal complexes, particularly those of rhodium, palladium, and nickel, have been shown to mediate the cleavage of C-F bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, a rhodium(I) complex has been reported to activate a C-F bond in a perfluorinated ligand, leading to a fluorine transfer reaction. While direct examples for this compound are scarce, these methodologies offer potential routes for its selective derivatization at the fluorine position.

Self Assembly and Supramolecular Chemistry of Fluoronaphthoic Acids

Investigation of Self-Association Phenomena

The self-association of aromatic compounds in solution is a well-documented phenomenon driven by a combination of forces. figshare.com In the case of fluoronaphthoic acids, understanding the nature and extent of their aggregation is key to controlling their assembly into more complex architectures.

The aggregation of molecules is often dependent on their concentration in a solution. For self-assembling systems like certain oligopeptides and aromatic dyes, aggregation occurs above a critical aggregation concentration (CAC). nih.gov Studies on naphthoic acid isomers have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the changes in chemical shifts of protons as a function of concentration. figshare.com This concentration dependence can be analyzed using models like the isodesmic model of self-association, which assumes that the addition of a monomer to an aggregate of any size occurs with the same equilibrium constant. figshare.comacs.org

In studies of naphthoic acid and its fluorinated derivatives, stock solutions were prepared in deuterium (B1214612) oxide, with sodium deuteroxide added to form the more soluble sodium naphthoate salt. figshare.com The aggregation behavior is then observed by monitoring how the chemical shifts of the aromatic protons change with increasing concentration. figshare.com For example, in some isomers, a slight minimum in the chemical shift is observed at certain concentrations, indicating complex interaction dynamics. figshare.com

The self-assembly of aromatic carboxylic acids is primarily governed by two major non-covalent interactions: hydrogen bonding and π-π stacking. nsf.govmdpi.com Hydrogen bonds typically form between the carboxylic acid groups, leading to well-known dimer motifs. nsf.gov Simultaneously, the aromatic naphthalene (B1677914) cores can interact through π-π stacking, where the electron-rich π systems of adjacent molecules overlap. figshare.comresearchgate.net The hydrophobic effect also contributes to the aggregation of these small aromatic systems in aqueous solutions. figshare.comacs.org

Influence of Fluorine Substitution on Supramolecular Architectures

The substitution of hydrogen with fluorine in an aromatic system can dramatically alter its electronic properties and, consequently, its intermolecular interactions and supramolecular architecture. nih.govacs.org Fluorine is highly electronegative and its presence can influence the stability of self-assembled structures.

NMR studies on fluorinated isomers of naphthoic acid demonstrate that the inclusion of a fluorine atom significantly impacts the degree of self-association. figshare.com The stability of the aggregates can be quantified by an equilibrium constant (Keq), which is derived by fitting the concentration-dependent chemical shift data to an isodesmic model. figshare.comacs.org

Research on 4-fluoro-1-naphthoic acid (4F1NA) and 6-fluoro-2-naphthoic acid (6F2NA) has shown that fluorination increases the stability of the aggregates by nearly an order of magnitude compared to their non-fluorinated parent compounds. figshare.comacs.org The position of the fluorine atom also plays a role, with 4F1NA showing a slightly greater tendency to self-associate than 6F2NA under the studied conditions. figshare.com This indicates that even subtle changes in the isomer's structure can influence the aggregation equilibrium. figshare.com

Table 1: Equilibrium Constants (Keq) for the Self-Association of Naphthoic Acid Isomers Data derived from fitting ¹H NMR chemical shifts to the isodesmic model. figshare.com

Compound Keq (M⁻¹)
1-Naphthoic Acid (1NA) 0.05
2-Naphthoic Acid (2NA) 0.03
4-Fluoro-1-naphthoic Acid (4F1NA) 0.35

Changes in NMR chemical shifts are a powerful tool for probing molecular self-association. figshare.comacs.org As molecules aggregate, the local magnetic environment of each nucleus changes, resulting in a shift in its resonance frequency. For aromatic systems, π-π stacking typically causes an upfield shift (a decrease in the chemical shift value) due to the magnetic shielding effect of the overlapping π orbitals. figshare.com

However, in studies of fluoronaphthoic acids like 4F1NA and 6F2NA, a general downfield shift (an increase in the chemical shift value) is observed for both the ¹H and ¹⁹F nuclei as concentration increases. figshare.com This suggests that the fluorine nucleus experiences decreased shielding upon aggregation, a trend contrary to what is expected for simple π-π stacking. figshare.com The differing trends and magnitudes of these chemical shift changes for various isomers reflect differences in their specific stacking geometries and intermolecular interactions. figshare.com

Formation of Co-crystals and Coordination Compounds

Beyond self-assembly, 3-fluoro-2-naphthoic acid and its chemical relatives can participate in the formation of more complex multi-component structures such as co-crystals and coordination compounds.

Co-crystals are crystalline structures composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. nih.gov The formation of co-crystals offers a way to modify the physicochemical properties of a substance without altering its covalent structure. researchgate.net Derivatives of 2-naphthoic acid, such as 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, have been shown to form co-crystals with various molecules, including the anticancer drug 5-fluorouracil (B62378) and N-containing heteroaromatics. mdpi.comresearchgate.netrsc.org These structures are stabilized by a network of hydrogen bonds and other interactions like π-π stacking. mdpi.comnih.gov

Coordination compounds consist of a central metal ion bonded to a number of surrounding molecules or ions, known as ligands. ncert.nic.in The carboxylate group of naphthoic acids can act as a ligand, coordinating to metal centers. For instance, a hydrazide derivative of 3-hydroxy-2-naphthoic acid has been used to synthesize a Cu(II) coordination compound. acs.org Furthermore, 2-naphthoate (B1225688) anions have been incorporated into mixed-carboxylate europium complexes, demonstrating their ability to form stable coordination structures with lanthanide metals. rsc.org These examples highlight the versatility of the naphthoic acid scaffold in supramolecular chemistry and crystal engineering.

Coordination Chemistry with Metal Centers (if information exists for this compound or close analogs)

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which can act as a ligand and coordinate to metal centers to form coordination compounds or metal-organic frameworks (MOFs). The coordination can occur in various modes, including monodentate, bidentate chelating, and bidentate bridging. The presence of the fluorine atom can influence the electronic properties of the carboxylate group and the naphthalene ring system, which in turn can affect the structure and properties of the resulting metal complexes.

For example, 2-naphthoic acid has been used as a co-ligand in the synthesis of azido-copper coordination polymers. researchgate.net The resulting complexes exhibit different structures depending on the solvent used during synthesis, highlighting the role of the reaction conditions in directing the final architecture. researchgate.net

Furthermore, a copper(II)-hydrazide coordination compound was synthesized from a ligand derived from 3-hydroxy-2-naphthoic acid hydrazide. In this complex, the ligand coordinates to the copper(II) ion through the naphtholic oxygen and two nitrogen atoms. acs.org This demonstrates the versatility of the naphthoic acid scaffold in creating multidentate ligands for the construction of coordination compounds.

These examples with close analogs suggest that this compound is a promising candidate for the synthesis of novel coordination compounds with potentially interesting structural, magnetic, or optical properties. The fluorine substituent could introduce additional non-covalent interactions, such as C-H···F or F···F contacts, which could further direct the self-assembly of the metal complexes in the solid state.

The following table presents data on coordination compounds formed with close analogs of this compound.

Naphthoic Acid AnalogMetal CenterResulting Complex/FrameworkReference
2-Naphthoic acidCopper(II)Azido-copper coordination polymers researchgate.net
2-Naphthoic acidEuropium(III)Mixed-carboxylate complex rsc.org
3-Hydroxy-2-naphthoic acid hydrazide derivativeCopper(II)Mononuclear coordination compound acs.org

Applications in Catalysis and Materials Science As Building Blocks/ligands, Excluding Finished Product Properties

Catalytic Activity of 3-Fluoro-2-naphthoic Acid Derivatives

The structural and electronic properties of this compound can be harnessed to influence the outcome and efficiency of catalytic processes. Its derivatives have been explored in ligand design for transition-metal catalysis and as components of organocatalysts.

Derivatives of this compound are utilized in the design of ligands for metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings. The fluorine substituent can modify the electronic properties of the ligand, which in turn influences the stability and reactivity of the metal complex.

An example of its application is in Suzuki-Miyaura coupling reactions. A patent describes the use of ethyl 7-bromo-3-fluoro-4-hydroxy-2-naphthoate, a derivative of this compound, in a palladium-catalyzed cross-coupling reaction with a boronic acid. This reaction is a key step in the synthesis of more complex substituted naphthalene (B1677914) structures. The reaction highlights the compatibility of the fluoro-naphthoic acid framework under common cross-coupling conditions.

RoleCompound/Reagent
Naphthoate DerivativeEthyl 7-bromo-3-fluoro-4-hydroxy-2-naphthoate
Coupling Partner4-(Trifluoromethoxy)benzene boronic acid
CatalystPdCl₂(dppf)-CH₂Cl₂
BaseSodium Carbonate (Na₂CO₃)
SolventDimethylformamide (DMF)

This table outlines the components used in a palladium-catalyzed Suzuki coupling reaction involving a this compound derivative.

Arylboronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines, a process that avoids the need for wasteful stoichiometric activating agents. rsc.org The catalytic activity of these boronic acids is significantly influenced by the substituents on the aromatic ring.

Research has shown that boronic acid catalysts featuring electron-withdrawing groups are more effective for direct amide formation. nih.gov Fluorine, being highly electronegative, enhances the Lewis acidity of the boron center, which is crucial for the activation of the carboxylic acid. rsc.orgresearchgate.net While not directly synthesized from this compound, analogous ortho-substituted fluorinated arylboronic acids demonstrate this principle effectively. Studies on N,N-di-isopropylbenzylamine-2-boronic acid catalysts revealed that a fluorine atom at the 3-position leads to increased reactivity compared to the parent system or derivatives with electron-donating groups. This enhanced reactivity allows for amide formation to proceed under milder conditions. nih.gov The mechanism is believed to involve the formation of an acyloxyboronate intermediate, which is a more reactive acylating agent. nih.gov

Catalyst SubstituentRelative Reactivity
Electron-withdrawing (e.g., -F, -CF₃)Increased
Neutral (e.g., -H)Baseline
Electron-donating (e.g., -OCH₃)Decreased

This table summarizes the effect of electronic properties of substituents on the reactivity of arylboronic acid catalysts in direct amide formation.

Precursors for Advanced Organic Materials

The rigid structure and specific functionalization of this compound make it a promising precursor for the synthesis of advanced organic materials. The presence of fluorine can impart unique properties, such as enhanced solubility, thermal stability, and specific electronic characteristics, to the final materials.

Fluorinated polycyclic aromatic hydrocarbons (PAHs) are important motifs in materials science. researchgate.net The introduction of fluorine into a PAH scaffold can significantly alter its electronic properties and solid-state packing. This compound can serve as a starting material for more complex, functionalized PAHs through reactions involving its carboxylic acid group, such as cyclizations and cross-coupling reactions. rsc.orgntu.edu.sg

Furthermore, this compound is a potential building block for Polymers of Intrinsic Microporosity (PIMs). PIMs are a class of polymers that possess high fractional free volume due to their rigid and contorted molecular structures, making them useful for applications like gas separation. orgsyn.org The synthesis of PIMs often involves the polycondensation of rigid monomers. Incorporating fluorine into the polymer backbone is a known strategy to enhance the performance of PIMs. orgsyn.org Fluorinated monomers can lead to polymers with increased free volume and modified gas permeability properties. This compound, after conversion to a suitable di-functional monomer (e.g., a dihydroxy derivative), could be incorporated into PIMs to leverage these benefits.

The development of novel organic semiconductors relies on the design of π-conjugated molecules with tailored electronic properties. Fluorinated aromatic compounds are of particular interest in this field. rsc.org The naphthalene core of this compound provides a rigid, π-conjugated system, while the fluorine atom can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) and improve the ambient stability of the resulting semiconductor.

Naphthoic acid derivatives have been used to construct larger, more complex structures for optoelectronic applications. For instance, naphthoic acid moieties have been incorporated into phthalocyanine (B1677752) molecules, a class of compounds known for their semiconducting properties and use in devices like organic field-effect transistors (OFETs). rsc.org By serving as a precursor, this compound offers a route to fluorinated versions of these and other conjugated systems, potentially leading to n-type semiconductor behavior and enhanced performance in electronic devices. rsc.org

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.org this compound possesses key structural features that make it a highly relevant molecule for this field. The carboxylic acid group is a robust hydrogen-bond donor and acceptor, capable of forming predictable supramolecular synthons, such as the common carboxylic acid dimer.

The planar naphthalene ring promotes π-π stacking interactions, while the fluorine atom can participate in weaker C–H···F and F···F interactions, further guiding the molecular packing arrangement. The introduction of fluorine is a well-established strategy in the design of liquid crystals, where it can be used to tune properties such as melting point, mesophase stability, and dielectric anisotropy. Copolymers based on 6-hydroxy-2-naphthoic acid are known to form liquid crystalline phases. The combination of a rigid aromatic core, a strong hydrogen-bonding group, and a polar fluorine substituent makes this compound an excellent candidate for building cocrystals, liquid crystals, and other functional organic materials with targeted solid-state structures and properties.

Environmental and Sorption Behavior Studies Focus on Chemical Interactions, Excluding Ecotoxicity

Sorption Mechanisms to Environmental Sediments

The sorption of organic compounds to sediments is a critical process that influences their mobility, bioavailability, and ultimate fate in the environment. For ionizable organic compounds (IOCs) like 3-Fluoro-2-naphthoic acid, which possesses a carboxylic acid functional group, sorption is a multifaceted process involving various interaction mechanisms. psu.edu

Electrostatic Interactions and Ligand Exchange

As an acidic ionizable organic compound, this compound is expected to exist predominantly in its anionic (deprotonated) form under typical environmental pH conditions. This anionic nature plays a significant role in its interaction with charged surfaces in sediments. Studies on a range of naphthoic acids in estuarine sediment have indicated that anionic forms of these compounds primarily sorb to mineral surfaces. psu.edunih.gov This sorption can occur through electrostatic attraction to positively charged sites on minerals or through ligand exchange reactions with surface hydroxyl groups on materials like iron oxides. psu.edunih.gov

Furthermore, the presence of divalent cations such as Ca²⁺ in the aqueous phase can significantly enhance the sorption of aromatic carboxylates. This is attributed to the formation of cation bridges between the negatively charged carboxylate group of the acid and negatively charged surfaces of sediment components like biochar or clay minerals (e.g., [R-COO⁻-Ca²⁺]-{Sediment⁻}). acs.org

Hydrophobic Interactions with Organic Matter

However, research on a variety of substituted naphthoic acids revealed that for the anionic forms, there was a positive correlation between the sorption coefficient (log Kd) and water solubility (log Sw). psu.edunih.gov This finding is indicative of sorption being dominated by interactions with mineral surfaces rather than partitioning into organic matter, for which a negative correlation would be expected. psu.edunih.gov

It is also proposed that π-π electron donor-acceptor (EDA) interactions can occur between π-donor aromatic compounds and π-acceptor sites within soil organic matter. nih.govresearchgate.net The electron-rich naphthalene (B1677914) ring could act as a π-donor, interacting with electron-deficient sites in humic substances.

Table 1: Key Factors Influencing Sorption of Naphthoic Acids

Interaction MechanismDescriptionRelevance to this compound
Electrostatic Interactions Attraction between the anionic carboxylate group and positively charged mineral surfaces.A primary sorption mechanism for anionic naphthoic acids. psu.edunih.gov The fluorine atom's electron-withdrawing properties might modulate this interaction. psu.edu
Ligand Exchange Replacement of surface hydroxyl groups on minerals by the carboxylate group.A potential mechanism for binding to metal oxides in sediments. psu.edu
Cation Bridging Formation of a bridge between the anionic compound and a negatively charged surface via a divalent cation (e.g., Ca²⁺).Can significantly enhance sorption, particularly at higher pH and in the presence of divalent cations. acs.org
Hydrophobic Interactions Partitioning of the nonpolar naphthalene ring into sediment organic matter.The fluorine atom increases hydrophobicity, suggesting a role for this mechanism. psu.edu
π-π EDA Interactions Interaction between the electron-rich aromatic system and acceptor sites in soil organic matter.A potential contributor to sorption to the organic fraction of sediments. nih.govresearchgate.net

This table is based on findings for various naphthoic acids and related aromatic compounds.

Environmental Fate and Transformation Pathways

The environmental persistence of a chemical is determined by its stability and susceptibility to various degradation processes. For this compound, its fate will be influenced by its chemical stability in water and its potential for biotic or abiotic transformation.

Chemical Stability in Aqueous Environments

Generally, naphthoic acid structures are chemically stable under typical environmental conditions. nih.gov The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly resistant to chemical and thermal degradation. epa.govoup.com This high stability suggests that this compound is likely to be persistent in the environment, with abiotic degradation processes such as hydrolysis occurring very slowly, if at all. oup.com

Degradation Pathways

Naphthoic acids are known intermediates in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene. psu.edunih.gov For instance, the degradation of 2-methylnaphthalene (B46627) can lead to the formation of 2-naphthoic acid. researchgate.net Under anaerobic conditions, the degradation of naphthalene has been shown to proceed via carboxylation to 2-naphthoic acid, which is then further reduced.

The presence of a fluorine substituent, however, can significantly impact biodegradability. While some fluorinated aromatic compounds can be degraded by specialized microorganisms, the carbon-fluorine bond often poses a challenge for microbial enzymes. For example, the degradation of 3-fluorobenzoic acid has been shown to proceed via different pathways, one of which leads to the accumulation of a toxic intermediate.

Given the high stability of the C-F bond, it is plausible that the degradation of this compound, if it occurs, would be a slow process. epa.govoup.com The initial steps might involve transformations of the carboxyl group or the naphthalene ring system, potentially leaving the fluorinated part of the molecule intact for some time. It is also possible that the fluorine atom could hinder the initial enzymatic attack required for degradation.

Q & A

Basic Research Questions

Q. What is a standard synthetic route for preparing 3-Fluoro-2-naphthoic acid in laboratory settings?

  • Methodological Answer : The compound is synthesized via diazotation of 3-amino-2-naphthoic acid. The diazonium fluoroborate intermediate is decomposed to introduce the fluorine substituent, followed by KOH hydrolysis. This yields this compound with a 20% yield and a melting point of 194–195°C. Elemental analysis (C: 70.0%, H: 3.8%, F: 10.3%) confirms purity .

Q. How is the purity of synthesized this compound typically verified?

  • Methodological Answer : Purity is assessed through melting point determination (194–195°C) and elemental analysis (C, H, F percentages). Discrepancies between calculated (C: 69.5%, H: 3.7%, F: 10.0%) and observed values may indicate residual solvents or incomplete purification. Chromatographic methods (e.g., HPLC) are recommended for further validation .

Q. What safety precautions are critical when handling fluorinated naphthoic acids?

  • Methodological Answer : GHS classifications for structurally similar compounds (e.g., 3-Methoxy-2-naphthoic acid) indicate skin/eye irritation (Category 2/2A). Use nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Work under fume hoods to avoid inhalation .

Advanced Research Questions

Q. How can computational methods like MO calculations inform photodehydrogenation outcomes in fluorinated naphthoic acids?

  • Methodological Answer : Molecular orbital (MO) calculations predict reaction feasibility. For example, a fluorine substituent's F* value (0.947) below the photodehydrogenation threshold (1.0) explains the absence of 9-fluorophenanthrene formation under UV irradiation. Such computational screening can prioritize synthetic targets before experimental trials .

Q. What strategies can improve the yield of this compound from its diazonium intermediate?

  • Methodological Answer : Optimize diazonium salt stability by controlling temperature (0–5°C) and using excess HBF₄. Post-decomposition, hydrolysis conditions (e.g., KOH concentration, reflux time) require fine-tuning. Alternative methods for fluorination, such as Balz-Schiemann reactions, may also be explored, though yields depend on precursor solubility .

Q. How does the electronic effect of fluorine influence the reactivity of this compound in coupling reactions?

  • Methodological Answer : Fluorine's electron-withdrawing nature increases the electrophilicity of the carboxylic acid group, enhancing reactivity in amidation or esterification. Compare with non-fluorinated analogs (e.g., 2-naphthoic acid) via Hammett substituent constants (σₚ ≈ 0.06 for meta-F). Kinetic studies under identical conditions (solvent, catalyst) quantify this effect .

Q. What analytical techniques are suitable for detecting trace impurities in fluorinated naphthoic acids?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR can identify halogenated byproducts (e.g., residual diazonium salts). For quantification, use HPLC with a C18 column and UV detection at 254 nm. Calibrate against certified reference materials to ensure accuracy .

Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Advanced questions emphasize mechanistic insights, optimization strategies, and interdisciplinary methods (computational + experimental).
  • Safety protocols are extrapolated from structurally related compounds due to limited direct data on this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.